molecular formula C11H10O4S B13211557 4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B13211557
M. Wt: 238.26 g/mol
InChI Key: BFFZYVMUUIBELX-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a carboxylic acid group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include 4-methoxyphenol and 3-(methylsulfanyl)benzaldehyde. These compounds can undergo a series of reactions, including condensation and cyclization, to form the desired benzofuran derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a subject of interest in drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 2-Methoxy-4-(methylsulfanyl)benzoic acid
  • Indole derivatives

Comparison

Compared to similar compounds, 4-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid stands out due to its unique combination of functional groups and the benzofuran core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications. Additionally, its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

4-methoxy-3-methylsulfanyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O4S/c1-14-6-4-3-5-7-8(6)10(16-2)9(15-7)11(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

BFFZYVMUUIBELX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C(O2)C(=O)O)SC

Origin of Product

United States

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